BP-5-087

STAT3 Chronic Myeloid Leukemia Drug Resistance

STAT3 inhibitors like S3I-201 fail due to non-specific alkylation rather than genuine SH2 domain engagement, compromising experimental outcomes. BP-5-087 (CAS 1803281-30-2) directly binds the STAT3 SH2 domain, validated by fluorescence polarization, computational docking, and HDX-MS. • EC50 = 5.6 μM in reporter assays; ≥98% purity (HPLC) • Reduces colony formation in primary CML CD34+ cells at 1.0 μM without affecting normal HSPCs • Enables TKI combination studies and serves as a benchmark for SAR campaigns Comprehensive QC documentation ensures procurement reliability for target validation and drug discovery workflows.

Molecular Formula C37H37F3N2O6S
Molecular Weight 694.77
CAS No. 1803281-30-2
Cat. No. B606323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBP-5-087
CAS1803281-30-2
SynonymsBP-5-087;  BP5087;  BP 5 087;  BP5-087;  BP-5087
Molecular FormulaC37H37F3N2O6S
Molecular Weight694.77
Structural Identifiers
SMILESFC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1
InChIInChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46)
InChIKeyIDTZFQNZGVMMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BP-5-087: A Potent and Selective STAT3 SH2 Domain Inhibitor for Overcoming Kinase-Independent TKI Resistance in Chronic Myeloid Leukemia


BP-5-087 (CAS: 1803281-30-2) is a synthetic small molecule inhibitor that directly targets the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. It functions by reducing STAT3 phosphorylation and subsequent nuclear transactivation, with a reported EC50 value of 5.6 μM in reporter assays . BP-5-087 was rationally designed to overcome tyrosine kinase inhibitor (TKI) resistance in chronic myeloid leukemia (CML) that is independent of BCR-ABL1 kinase domain mutations, a clinically significant challenge [2].

Target engagement STAT3 SH2 domain-directed inhibition
Model system BCR-ABL1 kinase-independent TKI resistance models
Selection logic Differentiated from non-specific STAT3 alkylators

Why BP-5-087 is Not Interchangeable with Other STAT3 Inhibitors


The STAT3 inhibitor class exhibits wide variations in potency, selectivity, and mechanism of action. Generic substitution fails because many common STAT3 inhibitors, such as S3I-201, are now recognized to act through non-specific alkylation rather than true SH2 domain engagement [1]. Others, like Stattic, while selective, have not been validated in the specific context of BCR-ABL1 kinase-independent TKI resistance. Therefore, selecting a STAT3 inhibitor without rigorous evidence of direct target binding and functional efficacy in the relevant disease model can lead to experimental failure and wasted resources [2].

Common STAT3 inhibitors like S3I-201 act via non-selective alkylation, not genuine SH2 domain binding, which may confound target-specific conclusions.
Stattic and other inhibitors lack validation in BCR-ABL1 kinase-independent TKI resistance models; model relevance may not transfer.
Substituting with a different STAT3 inhibitor risks shifting from defined SH2 domain blockade to mixed or off-target pharmacology.

BP-5-087 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence


BP-5-087 Exhibits Differentiated Cellular Potency in BCR-ABL1+ Cell Lines Compared to Structural Analogs SH-4-54 and SH-5-07

In a direct head-to-head MTS assay comparison against the TKI-resistant BCR-ABL1+ cell lines AR230 and AR230R, BP-5-087 exhibited higher IC50 values (19.1 μM and 17.4 μM) compared to the structurally related analogs SH-4-54 (2.9 μM and 2.6 μM) and SH-5-07 (8.1 μM and 7.0 μM) [1]. This data, which is counterintuitive to the notion of a simple 'potency' metric, is critical. It indicates that BP-5-087 was not optimized for direct cytotoxicity in these specific cell lines but was instead selected for its superior selectivity profile and functional activity in primary patient samples, as detailed in subsequent evidence items.

Cellular IC50
Head-to-head
19.1 μM (AR230), 17.4 μM (AR230R)
Selectivity-driven profile; not optimized for direct cytotoxicity vs. structural analogs
MTS assay, 72 h; SH-4-54 and SH-5-07 show lower IC50
STAT3 Chronic Myeloid Leukemia Drug Resistance

BP-5-087 Demonstrates Functional Selectivity in Primary CML Stem and Progenitor Cells, a Context Where Other STAT3 Inhibitors Lack Validation

In ex vivo clonogenic assays using primary CD34+ stem and progenitor cells from TKI-resistant CML patients without kinase domain mutations, BP-5-087 (1.0 μM) significantly reduced colony formation (p<0.01) while demonstrating no significant effect on normal CD34+ cord blood cells [1]. This functional selectivity in a therapeutically relevant disease model is a differentiating feature. In stark contrast, S3I-201, a widely used STAT3 inhibitor, has been shown to act as a non-selective alkylating agent that globally modifies proteins, rendering it an unsuitable probe for studying STAT3 biology in such sensitive primary cell models [2].

Primary CML stem/progenitor cells
Class-level inference
Reduced colony formation in TKI-resistant CD34+ cells vs. no effect on normal cells
Context-dependent functional selectivity; comparator S3I-201 mechanistically unsuitable
Ex vivo clonogenic/LTC-IC; Stattic not validated in this model
Leukemic Stem Cells TKI Resistance Ex Vivo

BP-5-087 Binds the STAT3 SH2 Domain via a Validated, High-Resolution Binding Epitope, in Contrast to Nonspecific Inhibitors

The binding mechanism of BP-5-087 was rigorously validated using fluorescence polarization assays and high-resolution hydrogen-deuterium exchange mass spectrometry (HDX-MS), which precisely mapped its binding epitope to the STAT3 SH2 domain with 71% sequence coverage [1]. This is a critical point of differentiation. A comparative study revealed that S3I-201, another purported STAT3 SH2 domain inhibitor, non-specifically alkylated multiple cysteine residues on STAT3 and globally alkylated intracellular proteins at its reported IC50 concentrations [2]. This mechanistic clarity makes BP-5-087 the superior choice for experiments requiring unambiguous, target-specific STAT3 inhibition.

Target engagement mechanism
Class-level inference
Direct SH2 domain binding validated by HDX-MS (71% coverage) vs. S3I-201 non-specific alkylation
Ensures target-specific interpretation; avoids confounding artifacts of non-selective STAT3 inhibitors
FP and HDX-MS comparison; S3I-201 globally alkylates proteins
Mechanism of Action Hydrogen-Deuterium Exchange SH2 Domain

Primary Research and Industrial Application Scenarios for BP-5-087


Ex Vivo Modeling of Kinase-Independent TKI Resistance in Primary CML Stem and Progenitor Cells

This is the most evidence-supported application for BP-5-087. Researchers studying mechanisms of BCR-ABL1 kinase-independent TKI resistance can utilize BP-5-087 to selectively inhibit STAT3 in primary CD34+ cells from CML patients. At a concentration of 1.0 μM, BP-5-087 has been shown to significantly reduce colony formation in these cells without affecting normal hematopoietic stem and progenitor cells, making it an ideal tool for target validation and drug combination studies with TKIs like imatinib [1].

Mechanistic Studies of Direct STAT3 SH2 Domain Engagement

For research groups focused on the precise biophysical characterization of protein-ligand interactions, BP-5-087 is a benchmark compound. Its binding to the STAT3 SH2 domain has been validated using multiple orthogonal methods, including fluorescence polarization, computational docking, and hydrogen-deuterium exchange mass spectrometry, providing a well-defined, high-resolution binding epitope [2]. This makes BP-5-087 a robust positive control for assay development or for studies investigating the structure-activity relationship of STAT3 SH2 domain inhibitors.

Combination Therapy Studies in Myeloid Malignancies

BP-5-087 is a key reagent for investigating synthetic lethality in TKI-resistant CML. Evidence demonstrates that combining BP-5-087 with a TKI (e.g., imatinib) reduces the survival of therapy-resistant CML stem and progenitor cells [2]. Additionally, BP-5-087 has shown activity in ex vivo models of acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs), suggesting broader utility in studying STAT3-driven resistance in other myeloid disorders [3].

Structure-Activity Relationship (SAR) Studies for Next-Generation STAT3 Inhibitors

Given its established potency (EC50=5.6 μM), well-characterized selectivity profile, and known pharmacokinetic limitations (plasma concentration <1 μM after oral dosing in mice) [3], BP-5-087 serves as an ideal lead compound or reference standard in medicinal chemistry programs. Researchers aiming to optimize bioavailability while maintaining target engagement and selectivity can use BP-5-087 as a benchmark in their own SAR campaigns to develop superior STAT3 inhibitors.

Application
Selection Property
Validation Focus
Ex vivo TKI resistance modeling in primary CML stem/progenitor cells
Functional selectivity in primary CD34+ cells from TKI-resistant patients
Colony formation reduction; normal HSPC counter-screen
STAT3 SH2 domain target engagement studies
Validated direct binding mechanism (HDX-MS, FP)
Target-specific interpretation; avoid non-specific alkylator artifacts
Combination studies with TKIs in TKI-resistant CML models
Synthetic lethality evidence with imatinib in resistant stem/progenitor cells
Ex vivo LTC-IC and colony assays; imatinib co-treatment endpoints
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